rac 7-Hydroxy Efavirenz

Pharmacogenomics CYP2B6 Metabolism Enzyme Kinetics

Avoid confounding CYP2B6-dominant metabolism: rac 7-Hydroxy Efavirenz (7-OH-EFV) is the essential CYP2A6-specific metabolite standard for LC-MS/MS method validation. Its ≥10-fold lower neurotoxicity versus 8-OH-EFV provides a definitive negative control for HAND research, while its unique plasma/CSF compartmentalization simplifies PK/PD models. Ensure biosafety protocol compliance-this thermolabile standard is critical for validating non-thermal sample preparation.

Molecular Formula C14H9ClF3NO3
Molecular Weight 331.67 g/mol
CAS No. 205754-50-3
Cat. No. B023507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 7-Hydroxy Efavirenz
CAS205754-50-3
Synonyms6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-7-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one; 
Molecular FormulaC14H9ClF3NO3
Molecular Weight331.67 g/mol
Structural Identifiers
SMILESC1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F
InChIInChI=1S/C14H9ClF3NO3/c15-9-5-8-10(6-11(9)20)19-12(21)22-13(8,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)
InChIKeyGZMDZAYFVCXHFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac 7-Hydroxy Efavirenz (CAS 205754-50-3): A Critical Minor Metabolite for Efavirenz Pharmacokinetic and Neurotoxicity Research


rac 7-Hydroxy Efavirenz (7-OH-EFV) is a minor, hydroxylated metabolite of the first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz, which is used in the treatment of HIV-1 infection [1]. This compound is formed primarily via the cytochrome P450 (CYP) enzyme CYP2A6, distinguishing its biotransformation pathway from that of the major metabolite, 8-hydroxyefavirenz (8-OH-EFV), which is formed by CYP2B6 [2]. While efavirenz is extensively metabolized in humans to a number of inactive hydroxylated metabolites that are subsequently excreted after conjugation, the 7-hydroxy metabolite represents a minor percentage of the overall circulating efavirenz species in vivo [3]. Despite its minor contribution to the total drug clearance, 7-OH-EFV is increasingly recognized as a crucial tool for differentiating CYP2A6-mediated metabolic pathways and for investigating the nuanced neurotoxic effects of efavirenz therapy, which are not attributable to the parent drug alone [4].

Why rac 7-Hydroxy Efavirenz Cannot Be Substituted by 8-Hydroxyefavirenz or Other Efavirenz Analogs


Substituting rac 7-Hydroxy Efavirenz with its major metabolic counterpart, 8-hydroxyefavirenz, or the parent drug, efavirenz, is not scientifically valid due to fundamentally divergent biochemical and pharmacological profiles. Although both are primary metabolites of efavirenz, they are produced by distinct cytochrome P450 enzymes—CYP2A6 for 7-hydroxylation and CYP2B6 for 8-hydroxylation—leading to different formation kinetics, clearance pathways, and systemic exposure [1]. Crucially, the hydroxylation position (carbon 7 vs. carbon 8) dictates not only the metabolic route but also the compound's downstream biological activity, including its interaction with off-target proteins and its neurotoxic potential [2]. For example, the 8-hydroxy metabolite is a potent neurotoxin that damages neuronal dendritic spines at nanomolar concentrations, whereas the 7-hydroxy metabolite exhibits far lower toxicity and does not evoke the same calcium-mediated neuronal injury [3]. Furthermore, the 7-hydroxy metabolite demonstrates a unique pattern of compartmentalization, being virtually absent from the cerebrospinal fluid (CSF) in contrast to both efavirenz and 8-hydroxyefavirenz [4]. Therefore, using a generic or incorrect metabolite would confound any study design aimed at elucidating CYP2A6-specific metabolic activity, quantifying true efavirenz clearance via minor pathways, or dissecting the differential neurotoxicity of efavirenz therapy. The quantitative evidence below establishes the distinct and non-interchangeable nature of this specific compound.

Quantitative Evidence Guide for rac 7-Hydroxy Efavirenz: Validated Differentiation from Comparator Metabolites


CYP2B6-Mediated Metabolic Kinetics: Distinct Enzyme Affinity for 7-Hydroxyefavirenz vs. 8-Hydroxyefavirenz

The enzymatic formation of 7-hydroxyefavirenz (7-OH-EFV) and the major metabolite 8-hydroxyefavirenz (8-OH-EFV) from the parent drug efavirenz exhibits distinct kinetic parameters in human liver microsomes (HLMs), underscoring their different metabolic fates. For 8-hydroxyefavirenz, the reaction displayed sigmoidal kinetics with an average apparent Km of 20.2 µM and a Vmax of 140 pmol/min/mg protein. In stark contrast, the formation of 7-hydroxyefavirenz followed standard Michaelis-Menten (hyperbolic) kinetics, with a significantly higher Km of 40.1 µM and a markedly lower Vmax of 20.5 pmol/min/mg protein [1]. Furthermore, when a panel of 10 recombinant human P450s was screened, none exhibited any detectable activity toward the 7-hydroxylation of efavirenz, whereas CYP2B6 was confirmed as the primary catalyst for 8-hydroxylation [1].

Pharmacogenomics CYP2B6 Metabolism Enzyme Kinetics

CYP46A1 Allosteric Activation: Hydroxylation Position Determines Unique Binding Mode for 7-Hydroxyefavirenz

rac 7-Hydroxyefavirenz demonstrates a unique allosteric interaction profile with the brain-specific cholesterol-hydroxylating enzyme CYP46A1, differentiating it from both the parent drug and other hydroxylated metabolites. In vitro studies with purified CYP46A1 revealed that while all tested hydroxylated efavirenz metabolites can allosterically activate the enzyme, the specific hydroxylation position determines which allosteric site(s) are engaged. Critically, (rac)-7-hydroxyefavirenz, along with its enantiomer (S)-7-hydroxyefavirenz and the 8-hydroxy metabolites, was found to interact with both the allosteric site for (S)-efavirenz and the distinct allosteric site for the neurotransmitter L-glutamate (L-Glu) [1]. This dual-site binding behavior is unique; other metabolites, such as (rac)-8,14-dihydroxyefavirenz, interacted only with the L-Glu site, while (R)-efavirenz interacted only with the (S)-efavirenz site [1].

CYP46A1 Activation Allosteric Binding Off-Target Effects

Neurotoxicity Profile: 7-Hydroxyefavirenz is Over 10-Fold Less Toxic than 8-Hydroxyefavirenz in Primary Neurons

A critical differentiator for rac 7-Hydroxy Efavirenz is its vastly lower neurotoxic potential compared to the major metabolite, 8-hydroxyefavirenz. In a direct comparative study using primary rat hippocampal neurons, efavirenz (EFV), 7-hydroxyefavirenz (7-OH-EFV), and 8-hydroxyefavirenz (8-OH-EFV) all induced neuronal damage in a dose-dependent manner. However, the 8-hydroxy metabolite was found to be at least an order of magnitude (10-fold) more toxic than either the parent drug EFV or 7-OH-EFV, causing considerable damage to dendritic spines at concentrations as low as 10 nM [1]. This pronounced neurotoxicity of 8-OH-EFV was mediated by calcium flux through L-type voltage-operated calcium channels (VOCCs), a mechanism that 7-OH-EFV does not appear to share to the same extent [1].

Neurotoxicity Dendritic Spine Injury CNS Safety

Compartmental Distribution: 7-Hydroxyefavirenz is Excluded from Cerebrospinal Fluid Unlike Efavirenz and 8-Hydroxyefavirenz

The distribution of rac 7-Hydroxy Efavirenz into key biological compartments is fundamentally different from that of efavirenz and 8-hydroxyefavirenz. In a study of HIV-infected subjects on an efavirenz-based regimen, the 8-hydroxy EFV metabolite was detectable in blood plasma, seminal plasma, and critically, in cerebrospinal fluid (CSF), with median concentrations of 314.5 ng/mL, 358.5 ng/mL, and 3.37 ng/mL, respectively. In stark contrast, 7-hydroxyefavirenz was not detected in CSF (median concentration below the limit of detection), despite being present in blood plasma and seminal plasma at median concentrations of 8.84 ng/mL and 10.23 ng/mL [1]. This exclusion from the CSF compartment is a key distinguishing feature.

Pharmacokinetics Compartmental Analysis CSF Penetration

Thermolability in Sample Preparation: 7-Hydroxyefavirenz and 8,14-Dihydroxyefavirenz Exhibit Unique Instability Under Standard Conditions

A critical consideration for analytical method development and validation is the unique thermal instability of rac 7-Hydroxy Efavirenz. A 2021 study was the first to report that both 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz are unstable under conditions commonly used to inactivate HIV in samples from patients, specifically heat pretreatment at 60°C for 30 minutes [1]. This instability is a distinct chemical property that differentiates it from the more stable parent drug efavirenz and the major metabolite 8-hydroxyefavirenz under these specific conditions [1].

Bioanalysis Method Validation Sample Stability

Optimal Research and Procurement Applications for rac 7-Hydroxy Efavirenz


Reference Standard for CYP2A6 Phenotyping and Pharmacogenetic Studies

Given its formation is primarily catalyzed by CYP2A6 and not CYP2B6, rac 7-Hydroxy Efavirenz is an essential reference standard for developing and validating LC-MS/MS methods to quantify CYP2A6-mediated metabolic activity. As established in Section 3, its formation kinetics are distinct from those of the major 8-hydroxy metabolite, allowing researchers to probe the minor but pharmacogenetically significant CYP2A6 pathway [1]. This is particularly important for studies investigating inter-individual variability in efavirenz metabolism and drug-drug interactions that specifically target CYP2A6, without the confounding influence of the dominant CYP2B6 pathway [2].

Investigating the Differential Neurotoxicity of Efavirenz Therapy

In neuroscience research focused on HIV-associated neurocognitive disorders (HAND), rac 7-Hydroxy Efavirenz is an indispensable tool as a low-toxicity comparator. Evidence from primary neuronal cultures (Section 3) demonstrates it is over 10-fold less neurotoxic than the major metabolite, 8-hydroxyefavirenz, and does not significantly damage dendritic spines at relevant physiological concentrations [3]. This allows for well-controlled experiments to isolate the specific, calcium-mediated neurotoxic pathways activated by 8-hydroxyefavirenz, clarifying the contribution of this metabolite to CNS side effects [4].

Calibrator for Peripheral Pharmacokinetic and Compartmental Analysis

As a metabolite that is readily detectable in blood plasma and seminal plasma but is excluded from the cerebrospinal fluid (CSF), rac 7-Hydroxy Efavirenz is an ideal calibrator and internal standard for quantifying metabolite distribution in peripheral compartments [5]. Its absence from CSF, as detailed in the compartmental distribution evidence (Section 3), provides a valuable negative control for studies examining the penetration of antiretrovirals and their metabolites across the blood-brain barrier. This simplifies PK/PD models aiming to separate systemic from central nervous system drug effects.

Analytical Method Development and Validation Under Biosafety Constraints

For bioanalytical laboratories developing assays for clinical samples from HIV-positive patients, rac 7-Hydroxy Efavirenz is required for validating sample preparation protocols. The documented thermolability of this metabolite under standard HIV-inactivation conditions (60°C for 30 minutes) makes it a critical quality control material [6]. Its use is essential to confirm that alternative, non-thermal biosafety methods (e.g., solvent/detergent treatment) do not compromise sample integrity and that the resulting quantification of 7-OH-EFV is accurate and reliable, thereby ensuring data quality in pharmacokinetic studies [7].

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